ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate is a complex organic compound featuring an indole core fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Oxadiazole Ring Formation: The oxadiazole ring is introduced through cyclization reactions involving appropriate precursors such as hydrazides and carboxylic acids.
Final Coupling and Esterification: The final step involves coupling the oxadiazole-indole intermediate with ethyl chloroformate to form the ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The methyl group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-hydroxy-7-methylindole-8-carboxylate: Lacks the oxadiazole ring, making it less reactive.
6-Hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole: Missing the ester group, which affects its solubility and reactivity.
Uniqueness
Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate is unique due to the presence of both the oxadiazole ring and the ester group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
ethyl 6-hydroxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-3-18-12(16)9-6(2)15(17)8-5-4-7-11(10(8)9)14-19-13-7/h4-5,17H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYUNHCDFJJTNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369593 |
Source
|
Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159325-86-7 |
Source
|
Record name | Ethyl 6-hydroxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159325-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.